[19-(Furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glaucin B involves the extraction from the root bark of Evodia glauca. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound
Industrial Production Methods
Industrial production of Glaucin B is primarily based on the extraction from natural sources. The root bark of Evodia glauca is harvested, dried, and subjected to solvent extraction. The extract is then purified using chromatographic techniques to obtain Glaucin B in its pure form .
Chemical Reactions Analysis
Types of Reactions
Glaucin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in Glaucin B, potentially altering its biological activity.
Reduction: Reduction reactions can convert ketone groups to alcohols, impacting the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Glaucin B can yield various oxidized derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Glaucin B has several scientific research applications, including:
Mechanism of Action
Glaucin B exerts its effects through various molecular targets and pathways. It is known to interact with specific enzymes and receptors, modulating their activity. For example, Glaucin B has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation, but its activity is believed to be mediated through modulation of signaling pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Glaucin A: Another limonoid isolated from Evodia glauca, known for its anti-inflammatory properties.
Rutaevin: A limonoid with potential therapeutic applications, similar to Glaucin B.
Uniqueness of Glaucin B
Glaucin B is unique due to its specific chemical structure, which includes an uncommon 5β-H configuration . This structural feature distinguishes it from other similar compounds and contributes to its unique biological activities.
Properties
IUPAC Name |
[19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O10/c1-13(29)35-18-19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)21(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,5)20(18)31/h7,9,11,15-16,18-19,21-22H,6,8,10,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOHGVDNDQTZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC3C2(COC(=O)C3)C4CCC5(C(OC(=O)C6C5(C4(C1=O)C)O6)C7=COC=C7)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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